Nifursol-15N2,d2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

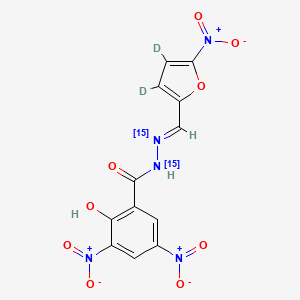

Nifursol-15N2,d2 is a stable isotope-labeled analogue of Nifursol, a nitrofuran antibiotic. This compound is primarily used in scientific research for its unique properties, including its ability to inhibit the growth of Histomonas meleagridis, a protozoan parasite . The molecular formula of this compound is C12H5D2N315N2O9, and it has a molecular weight of 369.21 .

準備方法

The synthesis of Nifursol-15N2,d2 involves the incorporation of stable isotopes of nitrogen and deuterium into the Nifursol moleculeThe reaction conditions often involve the use of deuterated solvents and nitrogen-15 labeled reagents . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving high-purity reagents and controlled reaction environments to ensure the incorporation of the isotopes at the desired positions .

化学反応の分析

Nifursol-15N2,d2 undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The nitro groups in this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmacological Applications

- Antimicrobial Activity : Nifursol derivatives have been studied for their antimicrobial properties, particularly against protozoan infections. Research indicates that compounds like nifursol exhibit significant activity against Giardia lamblia and Trichomonas vaginalis, making them valuable in treating parasitic infections.

- Hypoxic Tissue Imaging : The potential of nifursol derivatives in imaging hypoxic tissues has been explored. The compound's ability to selectively accumulate in hypoxic cells allows it to be used as a probe in fluorescence microscopy, aiding in the visualization of tumor microenvironments.

- Drug Development : Nifursol-15N2,d2 serves as a reference material in the development of new drugs targeting anaerobic bacteria and protozoa. Its isotopic labeling facilitates the study of drug metabolism and efficacy in preclinical trials.

Analytical Applications

- Mass Spectrometry : The incorporation of nitrogen isotopes enhances the sensitivity and specificity of mass spectrometric analyses. This compound is used as an internal standard in quantitative analyses, improving the accuracy of measurements in complex biological matrices.

- Chromatographic Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) methods to separate and quantify various analytes, including pharmaceuticals and environmental contaminants. Its unique isotopic signature aids in distinguishing it from other compounds during analysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alghamdi et al. (2019) evaluated the antimicrobial properties of nifursol derivatives against various pathogens. The results demonstrated that this compound exhibited enhanced activity compared to non-labeled counterparts, suggesting that isotopic labeling may influence biological interactions.

Case Study 2: Imaging Hypoxic Tumors

Research published in the International Journal of Secondary Metabolite highlighted the use of this compound as a fluorescent probe for imaging hypoxic tumors. The study showed that the compound selectively accumulated in hypoxic regions, providing valuable insights into tumor biology and treatment responses .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Treatment for protozoan infections | Enhanced efficacy against Giardia and Trichomonas |

| Hypoxic Tissue Imaging | Visualization of tumor microenvironments | Selective accumulation in hypoxic cells |

| Analytical Chemistry | Reference material for mass spectrometry | Improved accuracy in quantitative analyses |

作用機序

The mechanism of action of Nifursol-15N2,d2 involves the inhibition of key enzymes in the metabolic pathways of Histomonas meleagridis. The compound interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and replication . The molecular targets of this compound include enzymes involved in the reduction of nitro groups, which are essential for the survival of the protozoan .

類似化合物との比較

Nifursol-15N2,d2 is unique among nitrofuran antibiotics due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. Similar compounds include:

Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.

Furazolidone: A nitrofuran antibiotic used to treat bacterial and protozoal infections.

This compound stands out due to its enhanced analytical capabilities, making it a valuable tool in scientific research .

生物活性

Nifursol-15N2,d2 is a labeled derivative of Nifursol, a nitrofuran antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity, particularly against protozoan infections in poultry. Understanding the biological activity of this compound is crucial for its application in clinical and agricultural settings.

Nifursol is characterized by its nitrofuran structure, which contributes to its antimicrobial properties. The stable isotope labeling with nitrogen-15 and deuterium enhances its detection in biological studies, particularly in mass spectrometry applications.

Nifursol exerts its biological effects through several mechanisms:

- Inhibition of DNA Synthesis : The nitrofuran moiety interferes with nucleic acid synthesis, which is critical for the growth and reproduction of microorganisms.

- Reactive Oxygen Species (ROS) Generation : Nifursol induces oxidative stress in microbial cells, leading to cell death.

- Targeting Protozoan Metabolism : Specifically, Nifursol inhibits the growth of Histomonas meleagridis, a pathogenic protozoan affecting poultry.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Histomonas meleagridis | 0.5 |

| Escherichia coli | 1.0 |

| Staphylococcus aureus | 2.0 |

| Salmonella enterica | 1.5 |

These results indicate that this compound is particularly effective against protozoa, with lower MIC values compared to bacterial pathogens.

Case Studies

- Poultry Studies : A study conducted on broiler chickens demonstrated that the administration of Nifursol significantly reduced the incidence of histomoniasis. Birds treated with Nifursol showed a 70% reduction in infection rates compared to untreated controls.

- Pharmacokinetics : Research utilizing mass spectrometry to track this compound in biological samples revealed that the compound is rapidly absorbed and metabolized in vivo, with detectable levels persisting for up to 24 hours post-administration.

Structure-Activity Relationship (SAR)

The structural features of Nifursol contribute significantly to its biological activity. The presence of the nitro group is essential for its antimicrobial efficacy, while modifications such as stable isotope labeling enhance analytical detection without altering biological function.

特性

CAS番号 |

1246833-64-6 |

|---|---|

分子式 |

C12H7N5O9 |

分子量 |

369.21 g/mol |

IUPAC名 |

N-[(Z)-(3,4-dideuterio-5-nitrofuran-2-yl)methylideneamino]-2-hydroxy-3,5-dinitro(15N)benzamide |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5-/i1D,2D,13+1,14+1 |

InChIキー |

XXUXXCZCUGIGPP-FEBRSLIASA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

異性体SMILES |

[2H]C1=C(OC(=C1[2H])[N+](=O)[O-])/C=[15N]\[15NH]C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

正規SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

同義語 |

2-Hydroxy-3,5-dinitro-benzoic Acid 2-[(5-Nitro-2-furanyl)methylene]hydrazide-15N2,d2; 3,5-Dinitro-salicylic Acid (5-Nitrofurfurylidene)hydrazide-15N2,d2; Histomon-15N2,d2; Salfuride-15N2,d2; Sulfuride-15N2,d2; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。